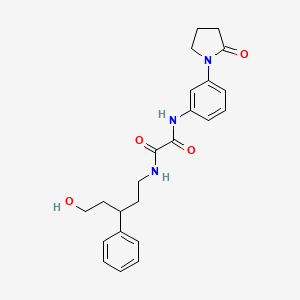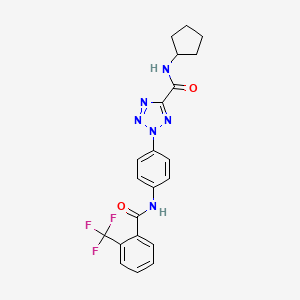
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired structure. For example, Karthik et al. (2021) described the synthesis of a related compound by substitution reactions, characterized by spectroscopic techniques and confirmed by X-ray diffraction, indicating the intricate steps involved in creating complex molecules with precise conformations (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing detailed insights into the geometry around atoms and the overall molecular conformation. For instance, studies have shown that compounds with piperidine rings typically adopt a chair conformation, and the geometry around sulfur atoms in sulfonyl groups can be distorted tetrahedral (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical properties, including reactivity and interaction with other molecules, are critical for understanding the applications and behavior of a compound. For related compounds, substitution reactions, condensation, and interactions with nucleophiles are common, highlighting the versatility and reactivity of such molecules (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, influence a compound's practical applications. Thermal analyses of similar compounds reveal stability over a range of temperatures, which is crucial for their storage and use in various conditions (Karthik et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Several studies focus on the synthesis and structural analysis of compounds with similar structural motifs. For example, Karthik et al. (2021) synthesized a compound through a substitution reaction and characterized it using spectroscopic techniques and single crystal X-ray diffraction. The study highlights the compound's thermal properties and its stability in a specific temperature range, suggesting its potential utility in materials science (Karthik et al., 2021).
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of derivatives and assessed their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic strains, indicating their potential as lead compounds for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Antiproliferative Activity
The synthesis and evaluation of antiproliferative activity of compounds with related structures have also been reported. Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. Structural characterization was carried out using various spectroscopic methods and X-ray diffraction studies. The compound showed promising results, indicating potential applications in cancer research (Prasad et al., 2018).
Molecular Interaction Studies
Research has also focused on understanding the molecular interactions of similar compounds with biological targets. Shim et al. (2002) studied the interaction of a potent antagonist with the CB1 cannabinoid receptor, providing insights into the compound's binding mechanism and its potential implications for designing receptor-targeted therapies (Shim et al., 2002).
Propriétés
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c26-21(25-16-13-23-22(25)29-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)30(27,28)24-14-5-2-6-15-24/h1,3-4,7-12H,2,5-6,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGTZSHSFPGDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)


![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)

